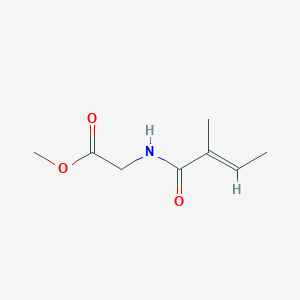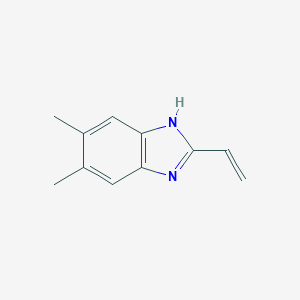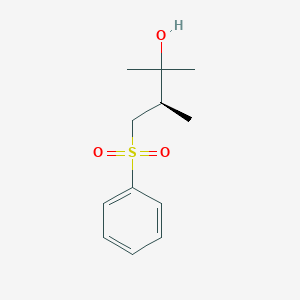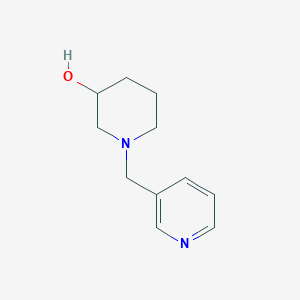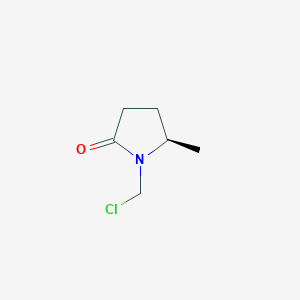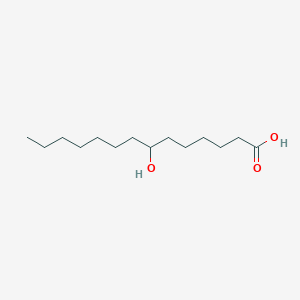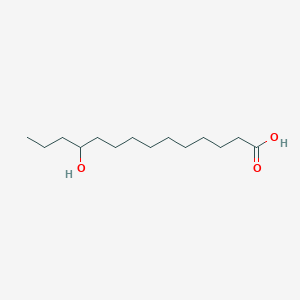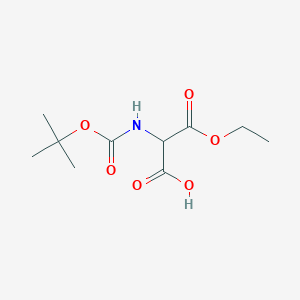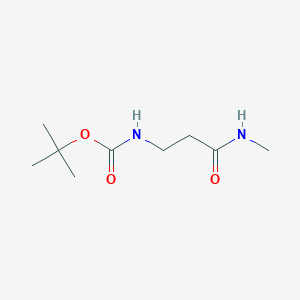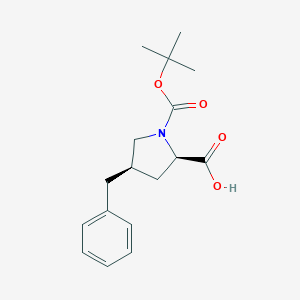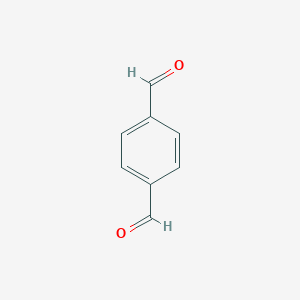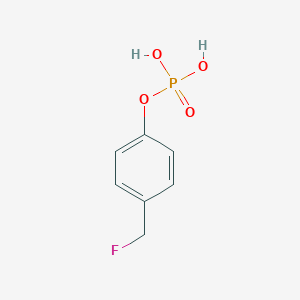
4-(Fluoromethyl)phenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Fluoromethyl)phenyl phosphate, also known as FMPP, is an organophosphate compound that has been extensively studied for its potential use as a biochemical tool in scientific research. FMPP has been found to be a potent inhibitor of several phosphatases, including protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases (DUSPs), making it a valuable tool for investigating the function of these enzymes in various biological processes.
Mécanisme D'action
4-(Fluoromethyl)phenyl phosphate inhibits phosphatases by binding to the active site of the enzyme and forming a covalent bond with the catalytic cysteine residue. This covalent bond prevents the enzyme from dephosphorylating its substrate, leading to an accumulation of phosphorylated proteins and altered cellular signaling.
Effets Biochimiques Et Physiologiques
4-(Fluoromethyl)phenyl phosphate has been found to have a variety of biochemical and physiological effects, depending on the specific phosphatase that it inhibits. For example, 4-(Fluoromethyl)phenyl phosphate has been shown to stimulate insulin signaling by inhibiting the PTPs that negatively regulate this pathway. 4-(Fluoromethyl)phenyl phosphate has also been found to enhance T cell activation by inhibiting the DUSP that negatively regulates the MAPK signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(Fluoromethyl)phenyl phosphate as a biochemical tool is its high potency and specificity for phosphatases. This allows researchers to selectively inhibit specific phosphatases and investigate their function in various biological processes. However, one limitation of using 4-(Fluoromethyl)phenyl phosphate is its potential toxicity, as it is an organophosphate compound that can inhibit other enzymes and disrupt cellular processes.
Orientations Futures
There are several future directions for the use of 4-(Fluoromethyl)phenyl phosphate as a biochemical tool in scientific research. One direction is the development of more potent and specific 4-(Fluoromethyl)phenyl phosphate analogs that can selectively inhibit specific phosphatases with minimal toxicity. Another direction is the use of 4-(Fluoromethyl)phenyl phosphate in combination with other biochemical tools, such as kinase inhibitors, to investigate the interplay between phosphorylation and dephosphorylation in cellular signaling pathways. Finally, 4-(Fluoromethyl)phenyl phosphate could be used in combination with genetic tools, such as knockout or knockdown techniques, to investigate the function of specific phosphatases in vivo.
Méthodes De Synthèse
4-(Fluoromethyl)phenyl phosphate can be synthesized using a variety of methods, including the reaction of 4-(fluoromethyl)phenol with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. Other methods include the reaction of 4-(fluoromethyl)phenol with phosphorus trichloride (PCl3) and a tertiary amine, or the reaction of 4-(fluoromethyl)phenol with phosphorus pentachloride (PCl5) and a tertiary amine.
Applications De Recherche Scientifique
4-(Fluoromethyl)phenyl phosphate has been used extensively in scientific research as a biochemical tool to investigate the function of phosphatases in various biological processes. For example, 4-(Fluoromethyl)phenyl phosphate has been used to study the role of PTPs in cancer cell signaling pathways, as well as the role of DUSPs in the regulation of immune responses.
Propriétés
Numéro CAS |
152406-98-9 |
|---|---|
Nom du produit |
4-(Fluoromethyl)phenyl phosphate |
Formule moléculaire |
C7H8FO4P |
Poids moléculaire |
206.11 g/mol |
Nom IUPAC |
[4-(fluoromethyl)phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C7H8FO4P/c8-5-6-1-3-7(4-2-6)12-13(9,10)11/h1-4H,5H2,(H2,9,10,11) |
Clé InChI |
BHOAQALZKIWXQV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CF)OP(=O)(O)O |
SMILES canonique |
C1=CC(=CC=C1CF)OP(=O)(O)O |
Autres numéros CAS |
152406-98-9 |
Synonymes |
4-(fluoromethyl)phenyl phosphate FMPP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



